molecular formula C18H26N2O2S B213936 2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B213936
M. Wt: 334.5 g/mol
InChI Key: WTDHMXCJNPZYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a small molecule belonging to the class of organic compounds known as thiophene carboxamides. These compounds contain a thiophene ring which bears a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of cyclization reactions involving sulfur-containing precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.

    Cyclopropylcarbonylation: The cyclopropylcarbonyl group is introduced through a reaction with cyclopropanecarboxylic acid or its derivatives.

    tert-Pentyl Substitution: The tert-pentyl group is introduced via alkylation reactions using tert-pentyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Carboxamides: Compounds containing a thiophene ring with a carboxamide group.

    Cyclopropylcarbonyl Derivatives: Compounds containing a cyclopropylcarbonyl group.

    tert-Pentyl Substituted Compounds: Compounds containing a tert-pentyl group.

Uniqueness

2-[(CYCLOPROPYLCARBONYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H26N2O2S

Molecular Weight

334.5 g/mol

IUPAC Name

2-(cyclopropanecarbonylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H26N2O2S/c1-4-18(2,3)11-7-8-12-13(9-11)23-17(14(12)15(19)21)20-16(22)10-5-6-10/h10-11H,4-9H2,1-3H3,(H2,19,21)(H,20,22)

InChI Key

WTDHMXCJNPZYNI-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3

Origin of Product

United States

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